molecular formula C13H11N5O3 B15191083 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-, methyl ester CAS No. 131073-52-4

1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-, methyl ester

Cat. No.: B15191083
CAS No.: 131073-52-4
M. Wt: 285.26 g/mol
InChI Key: OYUDHEDXASMUHS-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-, methyl ester is a complex organic compound that belongs to the class of pyrazoles and benzotriazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the carboxylic acid group: This step involves the carboxylation of the pyrazole ring, often using carbon dioxide or a carboxylating agent.

    Methylation: The methyl group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.

    Formation of the benzotriazine ring: This involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable reagent like nitrous acid.

    Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester, usually achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-, methyl ester has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology to probe the mechanisms of action of various biological processes and to develop new chemical probes.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-, methyl ester can be compared with other similar compounds, such as:

    1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole core structure and may have similar biological activities but differ in their substituents and overall properties.

    Benzotriazine derivatives: Compounds with the benzotriazine ring system may exhibit similar chemical reactivity and biological activities but differ in their specific functional groups and applications.

    Methyl esters of carboxylic acids: These compounds share the ester functional group and may have similar chemical properties but differ in their core structures and specific uses.

The uniqueness of this compound lies in its combination of the pyrazole and benzotriazine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

131073-52-4

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

methyl 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H11N5O3/c1-17-11(9(7-14-17)13(20)21-2)18-12(19)8-5-3-4-6-10(8)15-16-18/h3-7H,1-2H3

InChI Key

OYUDHEDXASMUHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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